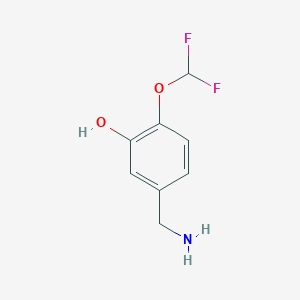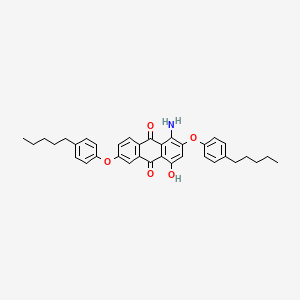
1-Amino-4-hydroxy-2,6-bis(4-pentylphenoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-4-hydroxy-2,6-bis(4-pentylphenoxy)anthracene-9,10-dione is a complex organic compound that belongs to the anthracene derivative family. This compound is characterized by its unique structure, which includes amino, hydroxy, and pentylphenoxy groups attached to an anthracene-9,10-dione core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-hydroxy-2,6-bis(4-pentylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Anthracene-9,10-dione Core: This can be achieved through the oxidation of anthracene using oxidizing agents such as chromic acid or potassium permanganate.
Introduction of Amino and Hydroxy Groups: The amino and hydroxy groups can be introduced through nitration followed by reduction and hydrolysis reactions.
Attachment of Pentylphenoxy Groups: The final step involves the etherification of the hydroxy groups with 4-pentylphenol under basic conditions, typically using a base like potassium carbonate and a solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-Amino-4-hydroxy-2,6-bis(4-pentylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized further to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinone structure to a hydroquinone form.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide, ethanol, toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized anthraquinone derivatives, while reduction can yield hydroquinone derivatives.
科学的研究の応用
1-Amino-4-hydroxy-2,6-bis(4-pentylphenoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1-Amino-4-hydroxy-2,6-bis(4-pentylphenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth.
類似化合物との比較
Similar Compounds
Anthraquinone: A simpler anthracene derivative with similar core structure but lacking the amino, hydroxy, and pentylphenoxy groups.
1,4-Diaminoanthraquinone: Contains amino groups but lacks the hydroxy and pentylphenoxy groups.
2,6-Dihydroxyanthraquinone: Contains hydroxy groups but lacks the amino and pentylphenoxy groups.
Uniqueness
1-Amino-4-hydroxy-2,6-bis(4-pentylphenoxy)anthracene-9,10-dione is unique due to the combination of functional groups attached to the anthracene core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
91204-78-3 |
|---|---|
分子式 |
C36H37NO5 |
分子量 |
563.7 g/mol |
IUPAC名 |
1-amino-4-hydroxy-2,6-bis(4-pentylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C36H37NO5/c1-3-5-7-9-23-11-15-25(16-12-23)41-27-19-20-28-29(21-27)36(40)32-30(38)22-31(34(37)33(32)35(28)39)42-26-17-13-24(14-18-26)10-8-6-4-2/h11-22,38H,3-10,37H2,1-2H3 |
InChIキー |
MXQDEPKODIGWSJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=C(C=C5)CCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




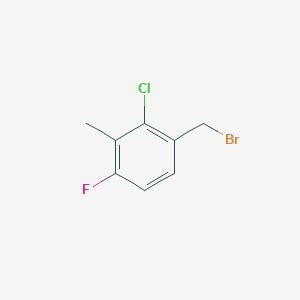
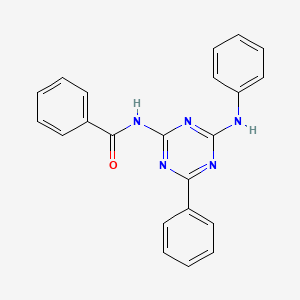
![[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13124414.png)

![2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13124421.png)
![4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B13124430.png)
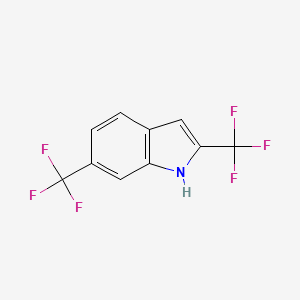
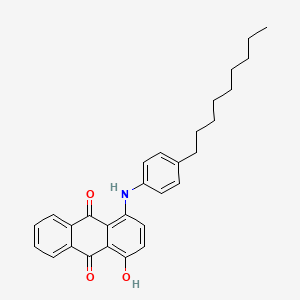

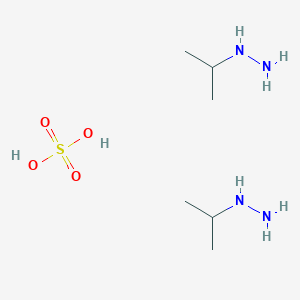
![7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B13124459.png)
